molecular formula C14H17N5O7S2 B132091 Rimsulfuron CAS No. 122931-48-0

Rimsulfuron

Cat. No. B132091
CAS RN: 122931-48-0
M. Wt: 431.4 g/mol
InChI Key: MEFOUWRMVYJCQC-UHFFFAOYSA-N
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Description

Rimsulfuron is a sulfonylurea herbicide primarily used for post-emergence control of a wide range of annual and perennial broadleaf weeds and grasses. It was developed by DuPont in the mid-1980s and became commercially available in Europe in 1991, the USA in 1994, and China in 1997 . Its chemical name is N-((4,6-dimethoxy-2-pyrimidinyl)aminocarbonyl)-3-(ethylsulfonyl)-2-pyridine-sulfonamide.

Mechanism of Action

Rimsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to the accumulation of toxic intermediates and ultimately results in the death of the plant . The molecular targets and pathways involved include the binding of this compound to the ALS enzyme, preventing its normal function and disrupting amino acid synthesis .

Safety and Hazards

When handling Rimsulfuron, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Biochemical Analysis

Biochemical Properties

Rimsulfuron controls weeds by inhibiting the plant enzyme acetolactate synthase (ALS), which blocks the biosynthesis of branched-chained amino acids containing valine, isoleucine, and leucine . This interaction disrupts the normal biochemical reactions in the plant, leading to its death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the normal biochemical reactions, particularly those involving the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the ALS enzyme . By binding to this enzyme, it prevents the synthesis of certain amino acids, thereby disrupting protein synthesis and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly metabolized in plants like maize, potatoes, and tomatoes through two degradation pathways starting with either cleavage or contraction of the sulfonylurea bridge of the molecule . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has low toxicity to mammalian organisms . As with any substance, it’s likely that effects would vary with different dosages, and high doses could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway that synthesizes branched-chain amino acids. It interacts with the ALS enzyme, inhibiting its function and thus disrupting this metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve its absorption and metabolism . This compound is absorbed by the foliage of treated plants and translocated to the meristem .

Subcellular Localization

It’s known that this compound is transported to the meristem of plants , but further details, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rimsulfuron is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-2-pyrimidinamine with ethylsulfonyl chloride to form an intermediate, which is then reacted with 3-(ethylsulfonyl)-2-pyridinesulfonamide. The final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis but optimized for higher yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

    Photodegradation Conditions: Exposure to UV light or sunlight.

Major Products Formed:

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFOUWRMVYJCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032642
Record name Rimsulfuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.784 at 25 °C
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase.
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals

CAS RN

122931-48-0
Record name Rimsulfuron
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Record name Rimsulfuron [ANSI:ISO]
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Record name Rimsulfuron
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Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)
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Record name RIMSULFURON
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Record name Rimsulfuron
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176-178 °C
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Rimsulfuron, like other sulfonylurea herbicides, targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ]

A: this compound binds to ALS, inhibiting its activity. This prevents the synthesis of essential branched-chain amino acids, leading to a halt in plant cell division and growth. [] Studies suggest that this compound interferes not only with the synthesis but also with the structural integrity of ALS. []

A: Inhibition of ALS by this compound disrupts protein synthesis and various metabolic processes within the plant, ultimately leading to growth inhibition and plant death. [, ]

ANone: this compound has the molecular formula C12H14N4O7S2 and a molecular weight of 386.4 g/mol.

A: this compound can be tank-mixed with several herbicides for broader weed control, but compatibility can be variable. For instance, it shows good compatibility with metribuzin, primisulfuron, and chlorothalonil, while compatibility with dicamba and copper hydroxide can be antagonistic, reducing its effectiveness. [, , , , ]

A: this compound's efficacy is temperature-dependent, with optimal activity observed at 25-30 °C. Higher temperatures can sometimes lead to increased maize injury by this compound due to higher uptake and translocation. [, ]

A: Rainfastness of this compound can be influenced by the use of adjuvants. While certain adjuvants might enhance rainfastness for some weed species, they might reduce it for others. []

A: this compound's primary degradation pathway in soil involves hydroxylation of the pyrimidine ring, followed by glucose conjugation, resulting in inactive metabolites. [, ] The high-molecular-weight amine metabolite does not accumulate in the soil, minimizing the risk of forming potentially harmful nitroso amino compounds. []

A: Yes, certain weed species like Eastern black nightshade (Solanum ptycanthum) have shown tolerance to this compound. [, ]

A: Alternatives to this compound in potato fields include metribuzin, pendimethalin, prosulfocarb, flufenacet, and sulfosulfuron. These herbicides can be used individually or in combination to target different weed spectrums and manage potential resistance. [, , , ]

A: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound residues in various matrices, including soil and plant tissues. [] Gas Chromatography coupled with Electron Capture Detection (GC-ECD), Flame Photometric Detection (GC-FPD), and Mass Spectrometry (GC-MS) are also employed to analyze this compound and its metabolites in soil samples. [] A quick, easy, cheap, effective, rugged, and safe LC-MS/MS method has also been developed for the simultaneous determination of this compound, haloxyfop-P-methyl, and haloxyfop in tobacco leaf samples. []

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